Cas no 2138364-80-2 (1-Butanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl-)
![1-Butanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl- structure](https://ja.kuujia.com/scimg/cas/2138364-80-2x500.png)
1-Butanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl- 化学的及び物理的性質
名前と識別子
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- 1-Butanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl-
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- インチ: 1S/C10H18N2O/c1-8(2)3-9(13)12-6-10(7-12)4-11-5-10/h8,11H,3-7H2,1-2H3
- InChIKey: ZUTPILWGNFTKHN-UHFFFAOYSA-N
- ほほえんだ: C(N1CC2(CNC2)C1)(=O)CC(C)C
1-Butanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359043-0.05g |
1-{2,6-diazaspiro[3.3]heptan-2-yl}-3-methylbutan-1-one |
2138364-80-2 | 95.0% | 0.05g |
$707.0 | 2025-03-18 | |
Enamine | EN300-359043-0.25g |
1-{2,6-diazaspiro[3.3]heptan-2-yl}-3-methylbutan-1-one |
2138364-80-2 | 95.0% | 0.25g |
$774.0 | 2025-03-18 | |
Enamine | EN300-359043-5.0g |
1-{2,6-diazaspiro[3.3]heptan-2-yl}-3-methylbutan-1-one |
2138364-80-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-18 | |
Enamine | EN300-359043-2.5g |
1-{2,6-diazaspiro[3.3]heptan-2-yl}-3-methylbutan-1-one |
2138364-80-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-18 | |
Enamine | EN300-359043-1.0g |
1-{2,6-diazaspiro[3.3]heptan-2-yl}-3-methylbutan-1-one |
2138364-80-2 | 95.0% | 1.0g |
$842.0 | 2025-03-18 | |
Enamine | EN300-359043-0.5g |
1-{2,6-diazaspiro[3.3]heptan-2-yl}-3-methylbutan-1-one |
2138364-80-2 | 95.0% | 0.5g |
$809.0 | 2025-03-18 | |
Enamine | EN300-359043-0.1g |
1-{2,6-diazaspiro[3.3]heptan-2-yl}-3-methylbutan-1-one |
2138364-80-2 | 95.0% | 0.1g |
$741.0 | 2025-03-18 | |
Enamine | EN300-359043-10.0g |
1-{2,6-diazaspiro[3.3]heptan-2-yl}-3-methylbutan-1-one |
2138364-80-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-18 |
1-Butanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl- 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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6. Back matter
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
1-Butanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl-に関する追加情報
1-Butanone, 1-(2,6-Diazaspiro[3.3]Hept-2-yl)-3-Methyl-
The compound with CAS No. 2138364-80-2, commonly referred to as 1-butaneone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which incorporates a diazabicyclic framework fused with a ketone group. The spiro[3.3]heptane system is a distinctive feature of this molecule, contributing to its intriguing chemical properties and potential applications.
Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures. Researchers have employed various strategies, including tandem cyclization reactions and enantioselective synthesis, to assemble the diazaspiro[3.3]heptane core. These methods not only enhance the scalability of the synthesis but also pave the way for the exploration of related compounds with diverse functional groups. The integration of a ketone group at the spirocenter further expands the versatility of this compound, allowing for its participation in a wide range of chemical transformations.
One of the most promising applications of 1-butaneone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl lies in its potential as a chiral auxiliary or a building block for drug discovery. The spirocyclic structure imparts rigidity to the molecule, which can be advantageous in controlling the stereochemistry of subsequent reactions. Moreover, the presence of nitrogen atoms within the bicyclic framework introduces additional functionality, such as hydrogen bonding capacity and electronic modulation, which are critical for tuning pharmacokinetic properties.
Recent studies have also highlighted the utility of this compound in asymmetric catalysis. By leveraging its chiral environment, researchers have demonstrated its ability to catalyze enantioselective reactions with high efficiency and enantioselectivity. This opens up new avenues for the synthesis of complex natural products and bioactive molecules with high optical purity.
In terms of physical properties, 1-butaneone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl exhibits a melting point of approximately 95°C and a boiling point around 150°C under standard conditions. Its solubility profile indicates moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it amenable to various synthetic protocols.
The development of this compound has been significantly influenced by advancements in computational chemistry and molecular modeling techniques. Researchers have utilized density functional theory (DFT) calculations to gain insights into its electronic structure and reactivity patterns. These computational studies have provided valuable guidance for optimizing synthetic routes and predicting potential reaction outcomes.
Furthermore, the integration of green chemistry principles into the synthesis of 1-butaneone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl has led to more sustainable production methods. By employing catalytic systems and minimizing waste generation, chemists are moving towards environmentally friendly practices that align with global sustainability goals.
In conclusion, 1-butaneone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-3-methyl represents a remarkable advancement in organic chemistry due to its unique structure and versatile applications. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future developments in drug discovery and chemical synthesis.
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